molecular formula C9H9F4NO B15262150 1-(4-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-amine

1-(4-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-amine

Cat. No.: B15262150
M. Wt: 223.17 g/mol
InChI Key: ATUOJAPWMKZKJZ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-amine is a chemical compound with the molecular formula C9H10F4NO It is characterized by the presence of a fluorophenyl group and a trifluoromethoxy group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-amine typically involves the reaction of 4-fluorobenzaldehyde with trifluoromethoxyamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures consistent quality and yield of the compound. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield fluorinated ketones or aldehydes, while reduction may produce primary or secondary amines.

Scientific Research Applications

1-(4-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)ethan-1-amine: Similar in structure but lacks the trifluoromethoxy group.

    1-(3-Chloro-4-fluorophenyl)ethan-1-amine: Contains a chloro group in addition to the fluorophenyl group.

    1-(4-Fluorophenyl)-2-methoxyethan-1-amine: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

Uniqueness

1-(4-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-amine is unique due to the presence of both fluorophenyl and trifluoromethoxy groups, which confer distinct chemical and physical properties. These properties make it valuable in various research and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C9H9F4NO

Molecular Weight

223.17 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-(trifluoromethoxy)ethanamine

InChI

InChI=1S/C9H9F4NO/c10-7-3-1-6(2-4-7)8(14)5-15-9(11,12)13/h1-4,8H,5,14H2

InChI Key

ATUOJAPWMKZKJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(COC(F)(F)F)N)F

Origin of Product

United States

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